7-Deoxyloganetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

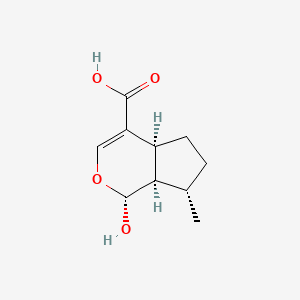

7-deoxyloganetic acid is an iridoid monoterpenoid that is 1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid substituted at positions 1 and 7 by hydroxy and methyl groups respectively; the aglycone of 7-deoxyloganic acid. It has a role as a plant metabolite. It is an iridoid monoterpenoid, a cyclopentapyran and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a 7-deoxyloganetate.

科学的研究の応用

Biosynthesis of Monoterpenoid Indole Alkaloids

7-Deoxyloganetic acid plays a crucial role in the biosynthesis of MIAs, which are important for their medicinal properties. The compound is synthesized through a series of enzymatic reactions involving specific enzymes such as this compound synthase (7DLS) and this compound glucosyltransferase (7DLGT).

Key Studies:

- A study identified the enzyme this compound synthase (CYP76A26) in Catharanthus roseus, which catalyzes the three-step oxidation necessary for producing this compound from iridodial-nepetalactol. This discovery is pivotal for enhancing MIA production in various biological systems .

- Another research highlighted the functional characterization of two cytochrome P450 enzymes from Camptotheca acuminata, demonstrating their role in the oxidation process leading to this compound synthesis .

Medicinal Applications

The MIAs derived from this compound are known for their anticancer properties. Compounds like vinblastine and vincristine, which are derived from MIAs, are widely used in cancer therapy.

Case Studies:

- The medicinal relevance of Catharanthus roseus is attributed to its alkaloids, which disrupt cell division by binding to microtubules, making them effective for treating various cancers .

- Research has also explored repositioning cannabinoids and terpenes, including this compound, as potential candidates for targeted cancer therapies, showcasing its versatility in medicinal applications .

Genetic Engineering and Biotechnology

The manipulation of genes involved in the biosynthesis of this compound presents opportunities for biotechnological advancements.

Research Findings:

- Virus-induced gene silencing techniques have been employed to study the effects of silencing genes associated with this compound synthesis. This approach has shown significant reductions in secologanin levels while increasing this compound concentrations .

- Functional assays conducted in Saccharomyces cerevisiae have confirmed the enzymatic activities related to this compound synthesis, paving the way for synthetic biology applications .

Enzymatic Pathways and Mechanisms

Understanding the enzymatic pathways that lead to the formation of this compound is essential for optimizing its production.

Detailed Insights:

- The pathway involves several steps where specific enzymes catalyze reactions leading to the conversion of precursors into this compound and subsequently into other valuable metabolites .

- The identification of glucosyltransferases that act on this compound has been crucial in elucidating its role in further metabolic pathways, contributing to enhanced production strategies for MIAs .

化学反応の分析

Enzymatic Glucosylation to 7-Deoxyloganic Acid

7-Deoxyloganetic acid undergoes glucosylation via UDP-glucose-dependent glucosyltransferases (UGTs) to form 7-deoxyloganic acid. This reaction is a pivotal step in the secologanin biosynthetic pathway:

-

UGT8 (Catharanthus roseus) : Exhibits high catalytic efficiency for this compound, with a K<sub>m</sub> of 0.088 ± 0.022 mM and k<sub>cat</sub> of 0.130 ± 0.015 s<sup>−1</sup>, yielding a catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) of 1,523.3 ± 222.7 M<sup>−1</sup>s<sup>−1</sup> .

-

UGT709C2 (C. roseus) : Catalyzes the same reaction with a K<sub>m<sup>app</sup></sub> of 9.8 µM and k<sub>cat</sub> of 1.25 s<sup>−1</sup>, demonstrating substrate specificity for this compound .

Table 1: Kinetic Parameters of Glucosyltransferases

| Enzyme | Substrate | K<sub>m</sub> (mM) | k<sub>cat</sub> (s<sup>−1</sup>) | k<sub>cat</sub>/K<sub>m</sub> (M<sup>−1</sup>s<sup>−1</sup>) |

|---|---|---|---|---|

| UGT8 | This compound | 0.088 ± 0.022 | 0.130 ± 0.015 | 1,523.3 ± 222.7 |

| UGT709C2 | This compound | 0.0098 | 1.25 | 127,551 |

Role in Biosynthetic Pathways

This compound is a precursor in the seco-iridoid pathway , leading to loganic acid, loganin, and secologanin. Key steps include:

-

Hydroxylation : 7-Deoxyloganic acid (the glucosylated product) is hydroxylated by CYP72A224 to form loganic acid, a precursor for secologanin .

-

Gene Silencing Effects : Silencing CrDL7H (7-deoxyloganic acid hydroxylase) in C. roseus reduces secologanin levels by >70% and increases 7-deoxyloganic acid accumulation to >4 mg/g fresh leaf weight .

Substrate Specificity and Competing Reactions

-

UGT6 and UGT7 : These glucosyltransferases show negligible activity toward this compound, with catalytic efficiencies (k<sub>cat</sub>/K<sub>m</sub>) of 179.9 ± 54.5 M<sup>−1</sup>s<sup>−1</sup> (UGT6) and 2.35 ± 0.58 M<sup>−1</sup>s<sup>−1</sup> (UGT7) for related substrates .

-

Iridoid Oxidase (IO) : Produces this compound from nepetalactol or iridodial, though this step precedes its glucosylation .

Structural and Functional Insights

-

Molecular Structure : this compound (C<sub>10</sub>H<sub>14</sub>O<sub>4</sub>) features a cyclopentane-pyran core with carboxylic acid and hydroxyl groups, critical for enzyme recognition .

-

Mechanistic Studies : Computational models suggest that UGT8’s active site accommodates this compound via hydrogen bonding with UDP-glucose, facilitating efficient glucosyl transfer .

特性

分子式 |

C10H14O4 |

|---|---|

分子量 |

198.22 g/mol |

IUPAC名 |

(1R,4aS,7S,7aR)-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C10H14O4/c1-5-2-3-6-7(9(11)12)4-14-10(13)8(5)6/h4-6,8,10,13H,2-3H2,1H3,(H,11,12)/t5-,6+,8+,10+/m0/s1 |

InChIキー |

DKGYTSKPMLWLEI-FIZOKRMRSA-N |

異性体SMILES |

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O |

正規SMILES |

CC1CCC2C1C(OC=C2C(=O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。